molecular formula C16H18N2O3S B4054194 allyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

allyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4054194
M. Wt: 318.4 g/mol
InChI Key: SBPPRUKXWMEJRP-UHFFFAOYSA-N
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Description

Allyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.10381361 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

A study by Hocková et al. (2003) explored 2,4-diamino-6-hydroxypyrimidines substituted at position 5 by various groups, including allyl. These compounds were tested for their inhibitory activity against DNA viruses and retroviruses, with some derivatives showing marked antiretroviral activity, highlighting the potential use of this class of compounds in developing antiretroviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antibacterial Agents

Roth et al. (1989) synthesized 2,4-diamino-5-(3,5-dialkenyl-4-methoxy- or -4-hydroxybenzyl)pyrimidines from [(allyloxy)benzyl]pyrimidines, showing high in vitro antibacterial activity against anaerobic organisms, comparable or superior to metronidazole in some cases. This suggests potential applications in developing new antibacterial agents (Roth, Tidwell, Ferone, Baccanari, Sigel, Deangelis, & Elwell, 1989).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, showing significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition along with analgesic and anti-inflammatory activities. The study suggests the utility of these compounds in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

Yadav et al. (2015) investigated the corrosion inhibition effect of synthesized spiropyrimidinethiones on mild steel in HCl solution, demonstrating their efficacy as corrosion inhibitors. This application is crucial for protecting industrial machinery and infrastructure from corrosion (Yadav, Sinha, Kumar, & Sarkar, 2015).

Catalysis in Synthesis

Cahyana et al. (2022) tested the catalytic ability of l-proline nitrate in the ionic liquids phase for the synthesis of pyrimidine derivatives, showing enhanced efficiency and yield in the presence of this catalyst. This study underscores the importance of innovative catalytic methods in synthesizing pyrimidine derivatives more efficiently (Cahyana, Liandi, & Anwar, 2022).

Properties

IUPAC Name

prop-2-enyl 4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-8-21-15(19)13-10(2)17-16(22)18-14(13)11-6-5-7-12(9-11)20-3/h4-7,9,14H,1,8H2,2-3H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPPRUKXWMEJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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allyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
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allyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
allyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
Reactant of Route 4
allyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
allyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
allyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.